3,4-dihydro-1H-isothiochromen-4-amine hydrochloride
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Description
The compound “3,4-dihydro-1H-isothiochromen-4-amine hydrochloride” is associated with a class of chemicals that exhibit a range of biological and chemical properties. While specific studies directly on this compound are scarce, insights can be drawn from related research, such as studies on similar heterocyclic compounds and sulfur-nitrogen containing structures.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amino components with sulfur and chloro components. For example, efficient synthesis methods have been developed for related structures like 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines, which could serve as a basis for synthesizing similar compounds (Barany et al., 2005). Moreover, Yb(OTf)3 catalyzed reactions have been reported for the regioselective synthesis of similar sulfur-nitrogen heterocycles, which may provide insights into potential synthetic routes (Mahato et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like “3,4-dihydro-1H-isothiochromen-4-amine hydrochloride” typically involves heterocyclic frameworks with sulfur and nitrogen atoms. Studies such as those on non-covalent interactions in thioureas highlight the importance of analyzing intramolecular and intermolecular interactions, which can significantly influence the structural and electronic properties of such molecules (Zhang et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving sulfur and nitrogen heterocycles often include nucleophilic substitutions, ring closures, and interactions with electrophiles. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with amines highlight the reactivity of sulfur-nitrogen rings and could provide insights into the reactivity of similar structures (Konstantinova et al., 2010).
Scientific Research Applications
Synthetic Routes and Structural Properties
Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis and structural properties of various heterocyclic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, via reactions involving chloral with substituted anilines and thioglycolic acid. These studies provide insights into the synthesis of complex heterocycles, which could be applicable to the synthesis and modification of isothiochromen structures (Issac & Tierney, 1996).
Building Blocks for Synthetic Relevance : 3,4-Dihydro-2(1H)-pyridones and derivatives are highlighted for their biological activity and importance as synthetic precursors for various biologically active compounds. The methodologies discussed for these heterocycles could offer parallels in synthesizing and exploring the biological relevance of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride derivatives (Chalán-Gualán et al., 2022).
Functional Properties and Applications
Adhesive Materials for Biomedical Applications : A study on bio-inspired adhesive materials, focusing on catechol-conjugated chitosan, underscores the development of wet-resistant adhesives for medical applications. The functionalization and application of similar amine-containing compounds could offer insights into potential biomedical applications of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride (Ryu, Hong, & Lee, 2015).
Metal-Catalyzed Ammonia Borane Dehydrogenation : The review on hydrogen storage challenges and nanoparticles for metal-catalyzed ammonia borane dehydrogenation highlights the role of amine-functionalized compounds in energy storage applications. This research area could be relevant for exploring the energy-related applications of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and its derivatives (Mboyi et al., 2021).
Chemically Reactive Surfaces for Biomolecule Immobilization : Plasma methods for generating chemically reactive surfaces for biomolecule immobilization review the fabrication of surfaces containing reactive groups, including amine groups. These methodologies could inform the functionalization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride for biomolecule attachment and cell colonization applications (Siow et al., 2006).
properties
IUPAC Name |
3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDWPPWVNMWXBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617642 |
Source
|
Record name | 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isothiochromen-4-amine hydrochloride | |
CAS RN |
123470-16-6 |
Source
|
Record name | 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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